4-Bromo-3-nitrotoluene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-3-nitrotoluene often involves multi-step reactions including nitration, bromination, and specific substitutions. For example, 4-Bromo-2-chlorotoluene can be synthesized from a related compound through reduction, diazotization, and the Sandmeyer reaction, showcasing a methodological approach to manipulate nitro and bromo substituents on the aromatic ring (Xue Xu, 2006).
Molecular Structure Analysis
The crystal and molecular structures of derivatives of 4-Bromo-3-nitrotoluene, such as 3-bromo-, 3-chloro-, and 4-bromo-2′-nitrochalcone, have been analyzed to understand the impact of substitution on the molecular conformation. These studies provide insights into how substituents affect the overall geometry and electronic structure of the molecule, influencing its chemical behavior (A. Jungk & G. Schmidt, 1970).
Chemical Reactions and Properties
Chemical reactions involving 4-Bromo-3-nitrotoluene and its derivatives highlight its reactivity and potential as a building block in organic synthesis. For instance, reactions with amines can lead to novel aromatic nucleophilic substitutions with rearrangement, offering pathways to synthesize new compounds (F. Guerrera, L. Salerno, L. Lamartina, & D. Spinelli, 1995).
Physical Properties Analysis
Investigations into the physical properties of 4-Bromo-3-nitrotoluene and related compounds, such as their spectroscopic characteristics, help in understanding their stability, molecular interactions, and reactivity. Studies employing techniques like FTIR and FTRaman spectroscopy provide valuable data on the vibrational modes of the molecule, aiding in the identification of functional groups and assessment of molecular structure (S. Ramalingam, S. Periandy., M. Govindarajan, & S. Mohan, 2010).
Chemical Properties Analysis
The chemical properties of 4-Bromo-3-nitrotoluene, such as its reactivity towards electrophilic and nucleophilic agents, are essential for its utility in synthesis. The electrophilic bromination of nitrotoluenes using innovative brominating agents demonstrates the compound's susceptibility to substitution reactions, providing pathways for the synthesis of specifically substituted derivatives (V. Sobolev, V. Radchenko, R. Ostvald, V. Filimonov, & I. Zherin, 2014).
Scientific Research Applications
Electrophilic Bromination of Nitrobenzene
Research by Sobolev et al. (2014) demonstrated the use of barium tetrafluorobromate (III) as a highly-active brominating agent in the synthesis of 3-bromo-nitrotoluene, a process which involves the electrophilic bromination of nitrobenzene without the need for catalysts or harsh conditions. This process yields pure 3-bromo-nitrotoluene, which is relevant for the production of various derivatives, including 4-bromo-3-nitrotoluene (Sobolev et al., 2014).
Synthesis of Related Compounds
Xue Xu (2006) investigated the synthesis of 4-bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene through reduction, diazotization, and Sandmeyer reaction. This process emphasizes the importance of 4-bromo-3-nitrotoluene as an intermediate in synthesizing various brominated aromatic compounds (Xu, 2006).
Photosynthesis Research
Zhou Zeng-yong (2009) explored the synthesis of 4-nitrobenzyl bromide from 4-nitrotoluene, with 4-bromo-3-nitrotoluene as a potential intermediate. The study highlights the use of photosynthesis under specific conditions, demonstrating an environmentally friendly approach with high yield and purity (Zeng-yong, 2009).
Biodegradation Studies
A study by KunduDebasree et al. (2016) on the biodegradation of 4-nitrotoluene by Rhodococcus pyridinivorans NT2 underscores the environmental significance of managing compounds like 4-bromo-3-nitrotoluene. Their research provides insights into optimizing biodegradation processes for environmental safety (KunduDebasree et al., 2016).
Safety And Hazards
4-Bromo-3-nitrotoluene is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)4. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment4.
Future Directions
The future directions of 4-Bromo-3-nitrotoluene are not explicitly mentioned in the search results.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
1-bromo-4-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBUTKQMDPHQAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201378 | |
Record name | 4-Bromo-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-nitrotoluene | |
CAS RN |
5326-34-1 | |
Record name | 1-Bromo-4-methyl-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5326-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-nitrotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005326341 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-3-nitrotoluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-3-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMO-3-NITROTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG8CU54QET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.